molecular formula C26H36N4O6S B13604589 (S,R,S)-AHPC-acetamido-O-PEG1-OH

(S,R,S)-AHPC-acetamido-O-PEG1-OH

Katalognummer: B13604589
Molekulargewicht: 532.7 g/mol
InChI-Schlüssel: UTRBIRKKWQMNOF-ZRCGQRJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,R,S)-AHPC-acetamido-O-PEG1-OH is a bifunctional compound designed for proteolysis-targeting chimera (PROTAC) applications. It consists of three key components:

  • AHPC core: Derived from (S,R,S)-2-(2-amino-3-hydroxypropyl)-4-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, this moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling targeted protein degradation .
  • PEG1 linker: A short ethylene glycol spacer that balances solubility and steric effects.
  • Acetamido-O-hydroxyl group: Facilitates conjugation to target-binding ligands (e.g., kinase inhibitors) via carboxylic acid or amine coupling.

This compound is pivotal in constructing PROTACs, which recruit E3 ligases to tag disease-related proteins for proteasomal degradation. Its design emphasizes optimal linker length and functional group compatibility for intracellular activity .

Eigenschaften

Molekularformel

C26H36N4O6S

Molekulargewicht

532.7 g/mol

IUPAC-Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-(2-hydroxyethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N4O6S/c1-16-22(37-15-28-16)18-7-5-17(6-8-18)12-27-24(34)20-11-19(32)13-30(20)25(35)23(26(2,3)4)29-21(33)14-36-10-9-31/h5-8,15,19-20,23,31-32H,9-14H2,1-4H3,(H,27,34)(H,29,33)/t19-,20+,23-/m1/s1

InChI-Schlüssel

UTRBIRKKWQMNOF-ZRCGQRJVSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCO)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves several steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the attachment of various functional groups. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The thiazole moiety is then introduced via a condensation reaction with an appropriate thiazole precursor. Finally, the functional groups are added through a series of substitution and addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as chromatography and crystallization are commonly used in the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares (S,R,S)-AHPC-acetamido-O-PEG1-OH with structurally related PROTAC building blocks:

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Length Functional Group Key Applications
(S,R,S)-AHPC-acetamido-O-PEG1-OH C24H35N5O6S ~545.63 (calculated) PEG1 Acetamido-O-hydroxyl PROTAC synthesis, protein degradation
(S,R,S)-AHPC-PEG1-NH2 hydrochloride C26H37N5O5S·xHCl 531.67 (free base) PEG1 Amino (NH2) PROTACs, solubility enhancement
(S,R,S)-AHPC-acetamido-O-PEG4-C1-acid C30H42N4O9S ~634.75 (calculated) PEG4 Carboxylic acid (C1) Extended-linker PROTACs
(S,R,S)-AHPC-PEG2-azide C28H39N7O6S ~625.72 (calculated) PEG2 Azide (N3) Click chemistry-based conjugation

Key Observations :

PEG4 linkers (e.g., (S,R,S)-AHPC-acetamido-O-PEG4-C1-acid) improve aqueous solubility and flexibility, critical for degrading membrane-bound proteins .

Functional Groups: The acetamido-O-hydroxyl group in the target compound supports stable amide or ester bond formation, whereas the azide in PEG2 derivatives enables bioorthogonal click chemistry . The amino group in (S,R,S)-AHPC-PEG1-NH2 hydrochloride enhances protonation-dependent solubility, beneficial for in vitro assays .

Comparative Efficacy in PROTAC Design

  • Target Compound : Demonstrated efficacy in degrading cytosolic proteins (e.g., BRD4) due to optimal linker length for VHL engagement .
  • PEG4 Variant : Preferred for degrading larger proteins or those with buried binding sites, as extended linkers accommodate spatial challenges .
  • PEG2-azide : Used in modular PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering versatility but requiring additional synthetic steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.